Cas no 1266150-87-1 (1-(quinoxalin-2-yl)cyclopropan-1-amine)

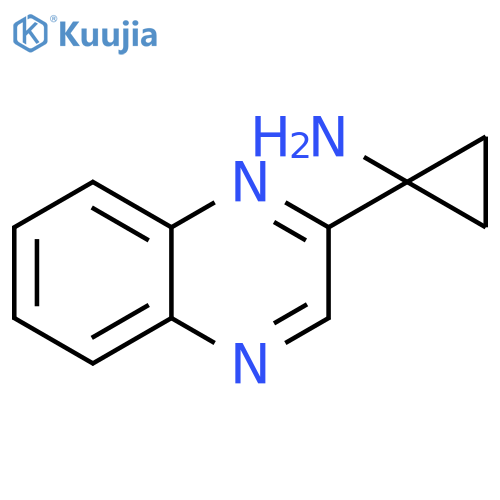

1266150-87-1 structure

商品名:1-(quinoxalin-2-yl)cyclopropan-1-amine

1-(quinoxalin-2-yl)cyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-(quinoxalin-2-yl)cyclopropan-1-amine

- 1-(2-Quinoxalinyl)cyclopropanamine

-

- インチ: 1S/C11H11N3/c12-11(5-6-11)10-7-13-8-3-1-2-4-9(8)14-10/h1-4,7H,5-6,12H2

- InChIKey: LEIAAVLJZGXRLI-UHFFFAOYSA-N

- ほほえんだ: C1(C2C=NC3C(N=2)=CC=CC=3)(N)CC1

じっけんとくせい

- 密度みつど: 1.286±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 342.2±32.0 °C(Predicted)

- 酸性度係数(pKa): 6.82±0.20(Predicted)

1-(quinoxalin-2-yl)cyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1855184-0.25g |

1-(quinoxalin-2-yl)cyclopropan-1-amine |

1266150-87-1 | 0.25g |

$1104.0 | 2023-09-18 | ||

| Enamine | EN300-1855184-1.0g |

1-(quinoxalin-2-yl)cyclopropan-1-amine |

1266150-87-1 | 1g |

$1129.0 | 2023-06-01 | ||

| Enamine | EN300-1855184-5.0g |

1-(quinoxalin-2-yl)cyclopropan-1-amine |

1266150-87-1 | 5g |

$3273.0 | 2023-06-01 | ||

| Enamine | EN300-1855184-10.0g |

1-(quinoxalin-2-yl)cyclopropan-1-amine |

1266150-87-1 | 10g |

$4852.0 | 2023-06-01 | ||

| Enamine | EN300-1855184-0.5g |

1-(quinoxalin-2-yl)cyclopropan-1-amine |

1266150-87-1 | 0.5g |

$1152.0 | 2023-09-18 | ||

| Enamine | EN300-1855184-2.5g |

1-(quinoxalin-2-yl)cyclopropan-1-amine |

1266150-87-1 | 2.5g |

$2351.0 | 2023-09-18 | ||

| Enamine | EN300-1855184-1g |

1-(quinoxalin-2-yl)cyclopropan-1-amine |

1266150-87-1 | 1g |

$1200.0 | 2023-09-18 | ||

| Enamine | EN300-1855184-0.1g |

1-(quinoxalin-2-yl)cyclopropan-1-amine |

1266150-87-1 | 0.1g |

$1056.0 | 2023-09-18 | ||

| Enamine | EN300-1855184-10g |

1-(quinoxalin-2-yl)cyclopropan-1-amine |

1266150-87-1 | 10g |

$5159.0 | 2023-09-18 | ||

| Enamine | EN300-1855184-0.05g |

1-(quinoxalin-2-yl)cyclopropan-1-amine |

1266150-87-1 | 0.05g |

$1008.0 | 2023-09-18 |

1-(quinoxalin-2-yl)cyclopropan-1-amine 関連文献

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904

-

Lianying Wang,Jinfeng Liu,Yuexi Zhou,Yudong Song,Jing He,David G. Evans Chem. Commun., 2010,46, 3911-3913

-

Alexander S. Romanov,Florian Chotard,Jahan Rashid,Manfred Bochmann Dalton Trans., 2019,48, 15445-15454

1266150-87-1 (1-(quinoxalin-2-yl)cyclopropan-1-amine) 関連製品

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 68551-17-7(Isoalkanes, C10-13)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬